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molecular formula C14H18O4 B8534042 (2-Acetylphenoxy)butanoic acid, ethyl ester

(2-Acetylphenoxy)butanoic acid, ethyl ester

Cat. No. B8534042
M. Wt: 250.29 g/mol
InChI Key: QPFNPHZHXXINRC-UHFFFAOYSA-N
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Patent
US05773001

Procedure details

2-Acetylphenol (1 g, 7.34 mmol) is treated with 1.79 g (9.18 mmol) of ethyl 4-bromobutyrate, 3.55 g (25.71 mmol) of potassium carbonate and a catalytic amount (11 mg, 0.07 mmol) of sodium iodide as described in Preparation 3 to give 1.84 g of (2-acetylphenoxy)butyric acid, ethyl ester as a light yellow oil which solidified upon standing: m.p. 43°-45° C.; The 1H NMR (300 MHz, CDCl3) is consistent with the desired product; IR (neat) 1730, 1660, 1600 cm-1 ; MS (CI) m/e 251 (M+H), 232, 205.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])(=[O:3])[CH3:2].Br[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[K+].[K+]>[I-].[Na+]>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH:14]([CH2:13][CH3:12])[C:15]([O:17][CH2:18][CH3:19])=[O:16])(=[O:3])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC=C1)O
Name
Quantity
1.79 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
3.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
11 mg
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OC(C(=O)OCC)CC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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